![molecular formula C14H11ClN2S3 B14231965 2-Chloro-4-[5'-(ethylsulfanyl)[2,2'-bithiophen]-5-yl]pyrimidine CAS No. 474013-73-5](/img/structure/B14231965.png)
2-Chloro-4-[5'-(ethylsulfanyl)[2,2'-bithiophen]-5-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-[5’-(ethylsulfanyl)[2,2’-bithiophen]-5-yl]pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at the 2-position and an ethylsulfanyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[5’-(ethylsulfanyl)[2,2’-bithiophen]-5-yl]pyrimidine typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a ZnCl₂-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate.
Introduction of the Chloro Group: The chloro group can be introduced via a substitution reaction using a suitable chlorinating agent such as thionyl chloride or phosphorus oxychloride.
Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group can be added through a nucleophilic substitution reaction using ethylthiol and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[5’-(ethylsulfanyl)[2,2’-bithiophen]-5-yl]pyrimidine can undergo various chemical reactions, including:
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated pyrimidine derivatives
Substitution: Amino or thiol-substituted pyrimidine derivatives
Scientific Research Applications
2-Chloro-4-[5’-(ethylsulfanyl)[2,2’-bithiophen]-5-yl]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4-[5’-(ethylsulfanyl)[2,2’-bithiophen]-5-yl]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
CAS No. |
474013-73-5 |
|---|---|
Molecular Formula |
C14H11ClN2S3 |
Molecular Weight |
338.9 g/mol |
IUPAC Name |
2-chloro-4-[5-(5-ethylsulfanylthiophen-2-yl)thiophen-2-yl]pyrimidine |
InChI |
InChI=1S/C14H11ClN2S3/c1-2-18-13-6-5-12(20-13)11-4-3-10(19-11)9-7-8-16-14(15)17-9/h3-8H,2H2,1H3 |
InChI Key |
XXGKCBKEHDILRM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(S1)C2=CC=C(S2)C3=NC(=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene](/img/structure/B14231883.png)
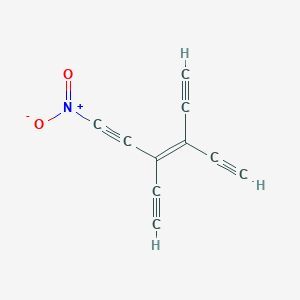
![4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide](/img/structure/B14231892.png)
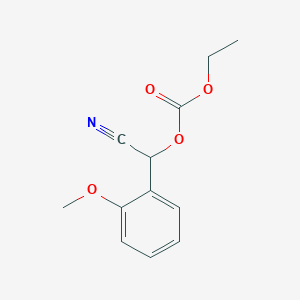
![1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene](/img/structure/B14231915.png)

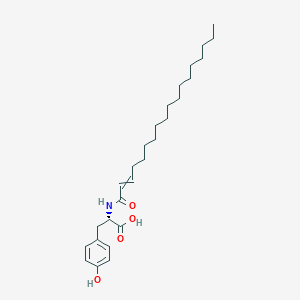
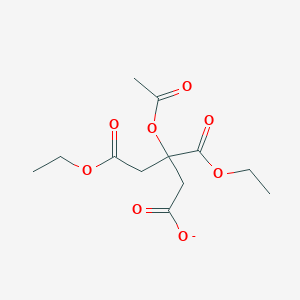

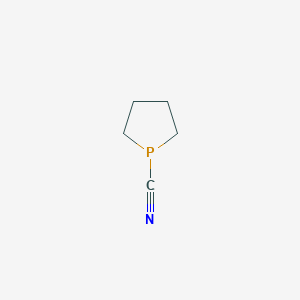
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]-](/img/structure/B14231941.png)
![(13R)-5-fluoro-13-methyl-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene](/img/structure/B14231943.png)
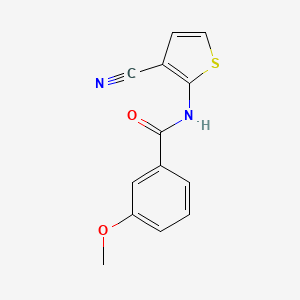
![4-Chloro-6-[(2,6-dimethylanilino)methylidene]-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14231955.png)
